molecular formula C20H21NO2S2 B4704092 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one

4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4704092
M. Wt: 371.5 g/mol
InChI Key: FVQNBBKOMSAFKF-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as PNT or PNT-2, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. PNT-2 belongs to the class of thiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2 has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound-2 is its anti-cancer activity. This compound-2 has been found to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound-2 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Another important application of this compound-2 is its anti-inflammatory activity. This compound-2 has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages and monocytes. This makes this compound-2 a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The exact mechanism of action of 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2 is not fully understood. However, it is believed that this compound-2 exerts its biological activities by modulating various signaling pathways in cells. For example, this compound-2 has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis. This compound-2 has also been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound-2 has been found to exhibit a range of biochemical and physiological effects. For example, this compound-2 has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound-2 has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2 is its high potency and selectivity towards cancer cells and inflammatory cells. This makes this compound-2 a potential candidate for the development of novel anti-cancer and anti-inflammatory drugs. Additionally, this compound-2 has been found to exhibit low toxicity in animal models, which is a favorable characteristic for drug development.
However, one of the limitations of this compound-2 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound-2 is not fully understood, which can make it challenging to optimize its biological activity.

Future Directions

There are several future directions for the study of 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. This can provide insight into the signaling pathways that are modulated by this compound-2 and can facilitate the development of more potent and selective analogs. Additionally, the potential applications of this compound-2 in other areas, such as neurodegenerative diseases and infectious diseases, can be explored.

properties

IUPAC Name

(4Z)-4-[(2-propoxynaphthalen-1-yl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-3-11-23-18-10-9-14-7-5-6-8-15(14)16(18)13-17-19(22)25-20(21-17)24-12-4-2/h5-10,13H,3-4,11-12H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQNBBKOMSAFKF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.